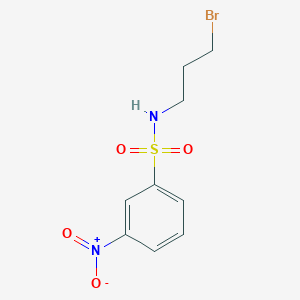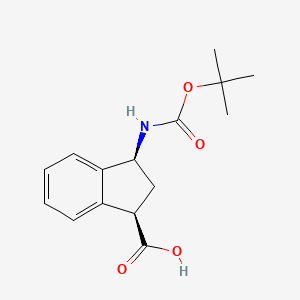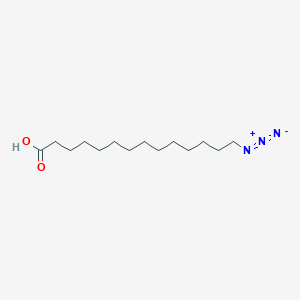
4-Methylthio-2,2-difluorobenzodioxole; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylthio-2,2-difluorobenzodioxole (4-MDFB) is a synthetic molecule with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that has a purity of up to 98%. 4-MDFB has been studied for its potential applications in biochemistry, physiology, and medical research.
Wissenschaftliche Forschungsanwendungen
4-Methylthio-2,2-difluorobenzodioxole; 98% has been used in a variety of scientific research applications, including biochemistry, physiology, and medical research. In biochemistry, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been used to study the structure and function of enzymes, proteins, and other macromolecules. In physiology, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been used to study the effects of drugs on the body, as well as the effects of hormones and other substances on the body. In medical research, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been used to study the effects of cancer treatments, the effects of chemotherapy, and the effects of other medical treatments.
Wirkmechanismus
The exact mechanism of action of 4-Methylthio-2,2-difluorobenzodioxole; 98% is not fully understood, however, it is believed to act as an inhibitor of certain enzymes. Specifically, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 may lead to decreased inflammation and pain, as well as decreased risk of certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methylthio-2,2-difluorobenzodioxole; 98% are not fully understood, however, it is believed to have anti-inflammatory, anti-oxidative, and anti-cancer effects. 4-Methylthio-2,2-difluorobenzodioxole; 98% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 may lead to decreased inflammation and pain, as well as decreased risk of certain types of cancer. In addition, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been found to have anti-oxidative and anti-cancer effects, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methylthio-2,2-difluorobenzodioxole; 98% in laboratory experiments include its high purity (up to 98%), its low toxicity, and its low cost. 4-Methylthio-2,2-difluorobenzodioxole; 98% is also relatively stable and can be stored at room temperature. The main limitation of 4-Methylthio-2,2-difluorobenzodioxole; 98% is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The future directions of 4-Methylthio-2,2-difluorobenzodioxole; 98% research include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and medical research. In addition, further studies of the synthesis method of 4-Methylthio-2,2-difluorobenzodioxole; 98% may lead to improved yields and lower costs. Finally, further studies of the solubility of 4-Methylthio-2,2-difluorobenzodioxole; 98% in water may lead to improved applications in laboratory experiments.
Synthesemethoden
4-Methylthio-2,2-difluorobenzodioxole; 98% can be synthesized using a variety of methods, including the reaction of 4-methylthio-2-fluoroaniline with sodium chlorite, the reaction of 4-methylthio-2-fluoroaniline with potassium iodide, and the reaction of 4-methylthio-2-fluoroaniline with chromium(VI) oxide. The most common synthesis method is the reaction of 4-methylthio-2-fluoroaniline with sodium chlorite, which yields 4-Methylthio-2,2-difluorobenzodioxole; 98% in a single step with a yield of up to 98%.
Eigenschaften
IUPAC Name |
2,2-difluoro-4-methylsulfanyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-6-4-2-3-5-7(6)12-8(9,10)11-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVINZNPFXJXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-4-methylsulfanyl-benzo[1,3]dioxole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)






